molecular formula C4H10O B032915 Butan-1-(2H)ol CAS No. 4712-38-3

Butan-1-(2H)ol

Cat. No.: B032915
CAS No.: 4712-38-3
M. Wt: 75.13 g/mol
InChI Key: LRHPLDYGYMQRHN-UICOGKGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-1-(2H)ol, also known as this compound, is a useful research compound. Its molecular formula is C4H10O and its molecular weight is 75.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Butanol-d1 plays a significant role in various biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with enzymes such as butanol dehydrogenase, which catalyzes the conversion of butanal to butanol using NAD(P)H as a cofactor . This interaction is crucial for understanding the enzyme’s specificity and activity. Additionally, Butanol-d1 can be used to study the effects of isotope substitution on enzyme catalysis and reaction rates, providing insights into the role of hydrogen bonding and proton transfer in biochemical processes .

Cellular Effects

Butanol-d1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial systems, butanol and its derivatives can affect membrane fluidity and integrity, leading to changes in cellular metabolism and stress responses . For instance, in Escherichia coli, butanol exposure can induce membrane damage and alter the expression of genes involved in stress response and membrane repair . In plant cells, butanol-d1 has been shown to trigger programmed cell death, highlighting its potential impact on cell viability and function .

Molecular Mechanism

At the molecular level, Butanol-d1 exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme inhibition or activation. The deuterium substitution can influence the strength and nature of hydrogen bonds, affecting the binding affinity and specificity of enzymes and other proteins . For example, the interaction of Butanol-d1 with butanol dehydrogenase involves the formation of hydrogen bonds with the active site residues, which can be modulated by the presence of deuterium . This can lead to changes in enzyme activity and reaction kinetics, providing valuable information on the molecular mechanisms underlying enzyme function.

Temporal Effects in Laboratory Settings

The effects of Butanol-d1 can change over time in laboratory settings due to factors such as stability, degradation, and long-term impact on cellular function. Butanol-d1 is generally stable under standard laboratory conditions, but its effects on cells and enzymes can vary depending on the duration of exposure and experimental conditions . Long-term studies have shown that butanol and its derivatives can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways . These temporal effects are important for understanding the dynamic nature of biochemical processes and the potential long-term impact of Butanol-d1 on cellular function.

Dosage Effects in Animal Models

The effects of Butanol-d1 can vary with different dosages in animal models. At low doses, Butanol-d1 may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including central nervous system depression, liver damage, and respiratory distress . Studies have shown that the threshold for these adverse effects can vary depending on the species and experimental conditions . Understanding the dosage effects of Butanol-d1 is crucial for its safe and effective use in biochemical and pharmacological research.

Metabolic Pathways

Butanol-d1 is involved in various metabolic pathways, particularly those related to alcohol metabolism. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which convert it to butanal and subsequently to butyric acid . These metabolic pathways are essential for understanding the role of Butanol-d1 in cellular metabolism and its potential impact on metabolic flux and metabolite levels . Additionally, the use of Butanol-d1 in metabolic studies can provide insights into the effects of isotope substitution on enzyme activity and metabolic regulation.

Transport and Distribution

Within cells and tissues, Butanol-d1 is transported and distributed through various mechanisms, including passive diffusion and active transport by specific transporters . Its distribution can be influenced by factors such as lipid solubility, membrane permeability, and interactions with binding proteins . Understanding the transport and distribution of Butanol-d1 is important for elucidating its cellular localization and potential effects on cellular function and metabolism.

Subcellular Localization

Butanol-d1 can localize to specific subcellular compartments, where it may exert distinct effects on cellular activity and function. For example, it can accumulate in the cell membrane, affecting membrane fluidity and integrity . Additionally, Butanol-d1 may interact with organelles such as mitochondria, influencing processes such as energy production and apoptosis . The subcellular localization of Butanol-d1 is determined by factors such as targeting signals, post-translational modifications, and interactions with cellular structures . Understanding its localization is crucial for elucidating its role in cellular processes and its potential impact on cell function.

Properties

IUPAC Name

1-deuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197044
Record name Butan-1-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4712-38-3
Record name 1-Butanol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4712-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butan-1-(2H)ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butan-1-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butan-1-[2H]ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In all representation examples of JP 6 2108-832, the hydrogenation is carried out using hydrogen at atmospheric pressure. Cycloaliphatic carboxylic acids such as cyclohexanecarboxylic acid are predominantly converted into cyclohexanecarbaldehyde with 98-99% selectivity using undoped zirconium dioxide at 300-350° C. and atmospheric pressure (Examples 1-7). The aliphatic carboxylic acid pivalic acid yields pivalaldehyde with 100% selectivity (Example 8). However, aliphatic carboxylic acids or their esters having two alpha hydrogen atoms are converted into the corresponding alcohols or mixtures of alcohols and aldehydes in moderate yields and selectivities using chromium-doped zirconium dioxide at 320° C. and atmospheric pressure. For instance, n-heptanoic acid and methyl n-heptanoate produce n-heptanol in a yield of 62% or 33.9%, respectively (Examples 9 and 10), propionic acid (Example 14) and valeric acid (Example 16) produce n-propanol in a yield of 34.6% and only traces of n-pentanol (37.1% n-valeraldehyde yield). Buteric acid (Example 15) produces a mixture of n-butyraldehyde (15.8% yield) and n-butanol (30% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
15.8%
Yield
30%

Synthesis routes and methods II

Procedure details

The compound 8 (oil) is prepared from the triazine 4a and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 76%).
Name
triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

The compound 7 (solid) is prepared from the triazine 1b and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
63%

Synthesis routes and methods IV

Procedure details

The compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).
Name
triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
19%

Synthesis routes and methods V

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.